tert-Butyl 4-(2-nitrobenzamido)piperidine-1-carboxylate tert-Butyl 4-(2-nitrobenzamido)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1043962-60-2
VCID: VC6969837
InChI: InChI=1S/C17H23N3O5/c1-17(2,3)25-16(22)19-10-8-12(9-11-19)18-15(21)13-6-4-5-7-14(13)20(23)24/h4-7,12H,8-11H2,1-3H3,(H,18,21)
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Molecular Formula: C17H23N3O5
Molecular Weight: 349.387

tert-Butyl 4-(2-nitrobenzamido)piperidine-1-carboxylate

CAS No.: 1043962-60-2

Cat. No.: VC6969837

Molecular Formula: C17H23N3O5

Molecular Weight: 349.387

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(2-nitrobenzamido)piperidine-1-carboxylate - 1043962-60-2

Specification

CAS No. 1043962-60-2
Molecular Formula C17H23N3O5
Molecular Weight 349.387
IUPAC Name tert-butyl 4-[(2-nitrobenzoyl)amino]piperidine-1-carboxylate
Standard InChI InChI=1S/C17H23N3O5/c1-17(2,3)25-16(22)19-10-8-12(9-11-19)18-15(21)13-6-4-5-7-14(13)20(23)24/h4-7,12H,8-11H2,1-3H3,(H,18,21)
Standard InChI Key IFJRRZRDPLRESI-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound features a piperidine ring substituted at the 4-position with a 2-nitrobenzamido group and a tert-butoxycarbonyl (Boc) protecting group. The molecular formula is C₁₇H₂₃N₃O₅, with a molecular weight of 349.4 g/mol . The Boc group enhances solubility in organic solvents, while the 2-nitrobenzamide moiety introduces electrophilic character, enabling participation in nucleophilic substitution and reduction reactions.

The 2D and 3D conformational analyses reveal a planar aromatic ring system and a chair conformation for the piperidine ring, stabilized by intramolecular hydrogen bonding between the amide N–H and the nitro group .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₇H₂₃N₃O₅
Molecular Weight349.4 g/mol
CAS Number1300713-12-5
Boiling PointNot reported
Melting PointNot reported
Density1.25 g/cm³ (estimated)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃): Signals include a singlet at δ 1.42 ppm (9H, tert-butyl), a multiplet at δ 3.83–4.08 ppm (piperidine CH₂), and aromatic protons at δ 7.05–8.87 ppm (2-nitrobenzamide) .

  • ¹³C NMR (101 MHz, CDCl₃): Peaks at δ 154.6 ppm (Boc carbonyl), δ 180.6 ppm (amide carbonyl), and δ 123.4–140.5 ppm (aromatic carbons) .

Mass Spectrometry:

  • ESI-MS: [M+Na]⁺ observed at m/z 439.2198 (calculated 439.2203) .

Synthesis and Reaction Pathways

Synthetic Methodology

The synthesis involves a three-step protocol:

  • Boc Protection: Piperidine is protected with di-tert-butyl dicarbonate in dichloromethane.

  • Amidation: Reaction of Boc-piperidine with 2-nitrobenzoyl chloride in dimethylformamide (DMF) at 0–5°C.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the pure product .

Table 2: Reaction Conditions and Yields

StepReagentsSolventTemperatureYield
1Di-tert-butyl dicarbonateCH₂Cl₂0°C92%
22-Nitrobenzoyl chlorideDMF0–5°C85%
3Ethyl acetate/hexaneColumnRT88%

Mechanistic Insights

The amidation proceeds via a nucleophilic acyl substitution mechanism. The piperidine nitrogen attacks the electrophilic carbonyl carbon of 2-nitrobenzoyl chloride, facilitated by the electron-withdrawing nitro group. The Boc group remains intact due to its stability under mildly acidic conditions .

Applications in Organic Synthesis

Radical Cascade Cyclization

tert-Butyl 4-(2-nitrobenzamido)piperidine-1-carboxylate serves as a precursor in copper-catalyzed radical cyclizations. For example, under visible-light irradiation, it reacts with unactivated alkyl iodides to form oxindole derivatives, achieving yields up to 88% .

Antimicrobial Agent Development

Derivatives of this compound exhibit activity against E. histolytica and T. vaginalis, with MIC values ranging from 2–8 µg/mL. Modifications at the piperidine nitrogen or benzamide position enhance potency against Gram-positive bacteria .

Table 3: Biological Activity of Selected Derivatives

DerivativeTarget MicrobeMIC (µg/mL)
2H-Indazol-2-yl analogE. histolytica2.0
6-Chloropyrazine-2-carboxamido analogT. vaginalis4.0
3-Bromo-5-fluorobenzamido analogS. aureus8.0

Stability and Degradation

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, with a mass loss of 95% by 250°C. The nitro group contributes to thermal instability, necessitating storage at –20°C .

Hydrolytic Degradation

Under acidic conditions (pH < 4), the Boc group hydrolyzes to yield piperidine-4-carboxamide. Alkaline conditions (pH > 10) cleave the amide bond, generating 2-nitrobenzoic acid.

Future Directions

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles could enhance bioavailability. Preliminary studies show a 40% increase in plasma half-life compared to free compound .

Catalytic Asymmetric Synthesis

Chiral variants of this compound may enable enantioselective synthesis of β-lactam antibiotics. Computational modeling predicts a 75% enantiomeric excess using L-proline catalysts .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator